molecular formula C9H8N2O3 B6335354 Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 1356542-85-2

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B6335354
CAS No.: 1356542-85-2
M. Wt: 192.17 g/mol
InChI Key: PVSMCLKUEUJZQS-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a suitable acylating agent, followed by cyclization and esterification steps . The reaction conditions often involve the use of catalysts such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-7-5(11-8(6)12)3-2-4-10-7/h2-4,6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSMCLKUEUJZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(C=CC=N2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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